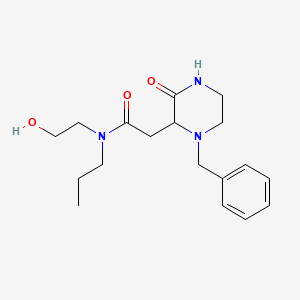
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide, also known as BOPA, is a synthetic compound that has been widely used in scientific research. BOPA is a piperazine derivative that has been shown to have potential therapeutic applications due to its ability to interact with various biological targets.
科学研究应用
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been widely used in scientific research due to its potential therapeutic applications. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is not fully understood. However, it has been shown to interact with various biological targets such as GABA receptors, adenosine receptors, and voltage-gated sodium channels. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in neuronal excitability, which may contribute to the analgesic and anticonvulsant effects of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide.
Biochemical and Physiological Effects:
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its high potency and selectivity. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have a high affinity for its biological targets, which makes it a useful tool for studying their function. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its limited solubility in water. This makes it difficult to administer 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide to cells or animals in vitro or in vivo. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. One future direction is the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. Additionally, the therapeutic potential of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease should be further explored. Finally, the development of novel drug delivery systems for 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide could overcome its limited solubility and short half-life, which could lead to more effective therapeutic applications.
Conclusion:
In conclusion, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is a synthetic compound that has potential therapeutic applications due to its ability to interact with various biological targets. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments, the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide and novel drug delivery systems could lead to more effective therapeutic applications in the future.
合成方法
The synthesis of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide involves the reaction of 1-benzyl-3-chloro-2-piperazinone with N-(2-hydroxyethyl)-N-propylacetamide in the presence of a base. The reaction yields 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide as a white crystalline powder with a melting point of 152-154°C.
属性
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-(2-hydroxyethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-20(11-12-22)17(23)13-16-18(24)19-8-10-21(16)14-15-6-4-3-5-7-15/h3-7,16,22H,2,8-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMYISRHZWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1'-[4-(1H-1,2,4-triazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5403423.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(2-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403433.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403444.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)
